2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid
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Overview
Description
2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid is a synthetic organic compound characterized by the presence of a furan ring, two fluorine atoms, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require low temperatures and the use of specific reagents to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent fluorination. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroketones, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The furan ring and hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
2,2-Difluoro-3-hydroxypropanoic acid: Lacks the furan ring, resulting in different chemical and biological properties.
3-(Furan-2-yl)-3-hydroxypropanoic acid:
2,2-Difluoro-3-(furan-2-yl)propanoic acid: Lacks the hydroxy group, altering its chemical behavior and interactions.
Uniqueness: 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid is unique due to the combination of its fluorine atoms, furan ring, and hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6F2O4 |
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Molecular Weight |
192.12 g/mol |
IUPAC Name |
2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H6F2O4/c8-7(9,6(11)12)5(10)4-2-1-3-13-4/h1-3,5,10H,(H,11,12) |
InChI Key |
KYYPMCDYSLBQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
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